2-Ethynylthiazole

Description

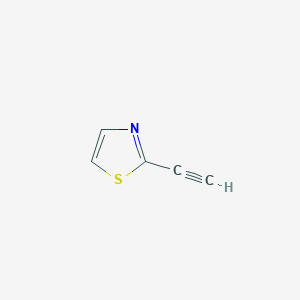

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFUVXUAFYQGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470001 | |

| Record name | 2-Ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111600-85-2 | |

| Record name | 2-Ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Ethynylthiazole from 2-Bromothiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 2-Ethynylthiazole

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the thiazole moiety is a privileged scaffold. Its incorporation into molecular architectures often imparts favorable pharmacokinetic properties and potent biological activity. When functionalized with a terminal alkyne, as in this compound, its utility expands dramatically. This seemingly simple molecule becomes a powerful building block for diversification through click chemistry, further cross-coupling reactions, and the synthesis of complex heterocyclic systems. A series of acetylene derivatives of thiazole have been synthesized and have shown promising anti-inflammatory activity[1]. This guide provides a detailed, mechanistically-grounded, and field-tested approach to the synthesis of this compound, starting from the commercially available 2-bromothiazole.

The Core Strategy: Sonogashira Cross-Coupling

The most robust and widely adopted method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed, copper(I)-co-catalyzed transformation is renowned for its reliability and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[2][4]

The synthesis is strategically executed in two key steps:

-

Protected Alkynylation: A Sonogashira coupling between 2-bromothiazole and a protected terminal alkyne, typically (trimethylsilyl)acetylene (TMS-acetylene). The use of a silyl protecting group is a critical choice to prevent the primary side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.[2][5]

-

Deprotection: A mild and selective cleavage of the trimethylsilyl (TMS) group to unveil the desired terminal alkyne, this compound.

Mechanistic Deep Dive: The Dual Catalytic Cycle of Sonogashira Coupling

A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for troubleshooting and optimization. The Sonogashira coupling operates via two interconnected and synergistic catalytic cycles.[4]

-

The Palladium Cycle (The C-C Bond Formatter): This is where the primary bond construction occurs.

-

Reductive Activation: If starting with a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it is first reduced in situ to the active 14-electron Pd(0) species, Pd(PPh₃)₂.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 2-bromothiazole, forming a Pd(II)-thiazolyl intermediate.[6] This is often the rate-determining step.

-

Transmetalation: The copper acetylide (generated in the copper cycle) transfers its acetylide group to the palladium center, displacing the bromide and forming a new Pd(II)-alkynyl-thiazolyl complex.[6]

-

Reductive Elimination: This final step sees the cis-isomers of the intermediate collapse, forming the C-C bond of the product, 2-((trimethylsilyl)ethynyl)thiazole, and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

-

-

The Copper Cycle (The Alkyne Activator): This cycle's purpose is to prepare the alkyne for transmetalation.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the π-system of the TMS-acetylene.

-

Deprotonation & Acetylide Formation: In the presence of the amine base (e.g., triethylamine), the terminal proton of the alkyne becomes more acidic and is removed, generating a highly reactive copper(I) acetylide intermediate.[3][6] This species is now primed to engage with the palladium cycle.

-

The interplay between these cycles is crucial for an efficient reaction.

Caption: Figure 1: The Dual Catalytic Cycles of Sonogashira Coupling.

Field-Tested Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents are hazardous; consult their Safety Data Sheets (SDS) before use. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to ensure catalyst stability and prevent side reactions.

Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)thiazole

This protocol details the core Sonogashira coupling. The reactivity of aryl bromides is lower than iodides, often necessitating slightly elevated temperatures for efficient conversion.[2][6]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the flask, add 2-bromothiazole (1.0 eq), copper(I) iodide (CuI, 0.025 eq), and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq).

-

Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 5.0 eq) via syringe. The triethylamine acts as both the base and a co-solvent. Stir the mixture at room temperature for 15 minutes. The solution should appear as a yellow-brown suspension.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing small aliquots, observing the consumption of the 2-bromothiazole starting material.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and filter through a plug of Celite® to remove the catalyst residues and insoluble salts. Wash the Celite® pad with additional diethyl ether.[6]

-

Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-((trimethylsilyl)ethynyl)thiazole as a pale yellow oil.

Part B: Deprotection to Yield this compound

The TMS group is a robust protecting group but can be removed under mild conditions, preserving the sensitive thiazole ring. A simple and effective method uses potassium carbonate in methanol.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a single-neck round-bottom flask with a magnetic stir bar, dissolve the purified 2-((trimethylsilyl)ethynyl)thiazole (1.0 eq) from Part A in methanol.

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction Execution: Stir the suspension at room temperature for 1-2 hours.

-

Reaction Monitoring: Monitor the complete disappearance of the starting material by TLC. The product, this compound, is more polar than its silylated precursor.

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and carefully concentrate the solvent under reduced pressure (the product can be somewhat volatile).

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography (silica gel, hexane/ethyl acetate) to yield pure this compound.

Data Summary and Expected Outcomes

The following table provides a summary of the reaction parameters for this two-step synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

| Parameter | Part A: Sonogashira Coupling | Part B: Deprotection |

| Key Reactant | 2-Bromothiazole | 2-((Trimethylsilyl)ethynyl)thiazole |

| Key Reagent | (Trimethylsilyl)acetylene | Potassium Carbonate (K₂CO₃) |

| Catalyst System | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | N/A |

| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) |

| Solvent | THF / Et₃N | Methanol |

| Temperature | 60 °C | Room Temperature |

| Typical Time | 4 - 6 hours | 1 - 2 hours |

| Typical Yield | 75 - 90% | 85 - 98% |

Conclusion and Forward Outlook

The two-step synthesis of this compound from 2-bromothiazole via a protected Sonogashira coupling is a highly reliable and scalable method. By understanding the underlying mechanisms of the dual catalytic cycles and adhering to inert atmosphere techniques, researchers can consistently obtain this valuable building block in high yield and purity. The successful synthesis of this compound opens the door to a vast array of subsequent chemical transformations, empowering drug discovery programs and the development of novel organic materials.

References

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Google Search. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from Google Search. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from Google Search. [Link]

-

BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from Google Search. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Google Search. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from Google Search. [Link]

-

Chen, Z., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

-

MDPI. (n.d.). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. Retrieved from Google Search. [Link]

-

Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568. [Link]

-

Hajipour, A. R., & Ruoho, A. E. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry. [Link]

-

PubMed. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Dalton Transactions. [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from Google Search. [Link]

-

ResearchGate. (2025, August 5). Synthesis and Antiinflammatory Activity of Ethynylthiazoles. Retrieved from Google Search. [Link]

-

Royal Society of Chemistry. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Dalton Transactions. [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

-

ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved from Google Search. [Link]

-

Reddit. (2021, May 26). TMS deprotection of acid- and base-sensitive substrate. Retrieved from Google Search. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from Google Search. [Link]

-

ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from Google Search. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from Gelest Technical Library. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

A Spectroscopic Guide to 2-Ethynylthiazole: Unveiling the Molecular Fingerprint of a Promising Heterocycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and materials science, the thiazole scaffold remains a cornerstone of innovation. Its presence in a multitude of bioactive compounds and functional materials underscores the importance of understanding the nuanced characteristics of its derivatives. Among these, 2-ethynylthiazole emerges as a particularly intriguing building block, offering a reactive alkyne handle for further molecular elaboration through reactions such as click chemistry and Sonogashira couplings. This guide, intended for researchers and professionals in drug development and related fields, provides a comprehensive technical overview of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the spectral features, this document aims to empower scientists with the knowledge to confidently identify, characterize, and utilize this versatile molecule in their research endeavors.

The Structural and Spectroscopic Landscape of this compound

This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and an ethynyl group at position 2. This unique combination of a heteroaromatic ring and a terminal alkyne gives rise to a distinct spectroscopic fingerprint. The following sections will dissect the NMR, IR, and MS data, providing both experimentally-derived values where available and predicted characteristics based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the thiazole ring and the ethynyl moiety.

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two protons on the thiazole ring and the acetylenic proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.60 - 7.80 | Doublet | ~3.0 - 4.0 |

| H-5 | ~7.20 - 7.40 | Doublet | ~3.0 - 4.0 |

| C≡C-H | ~3.00 - 3.30 | Singlet | - |

Causality Behind the Chemical Shifts and Couplings:

-

Thiazole Ring Protons (H-4 and H-5): The protons on the thiazole ring resonate in the aromatic region of the spectrum. The deshielding effect of the electronegative nitrogen and sulfur atoms, as well as the ring current of the aromatic system, contribute to their downfield chemical shifts. The observed coupling between H-4 and H-5 is a characteristic feature of the thiazole ring, with the magnitude of the coupling constant being typical for protons in a five-membered aromatic heterocycle.

-

Acetylenic Proton (C≡C-H): The proton of the terminal alkyne typically appears as a sharp singlet. Its chemical shift is influenced by the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the bond, resulting in a more upfield resonance compared to vinylic or aromatic protons.

The carbon-13 NMR spectrum provides valuable information about the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~145 - 155 |

| C-4 | ~140 - 145 |

| C-5 | ~115 - 125 |

| C≡C-H | ~80 - 85 |

| C≡C-H | ~75 - 80 |

Expert Interpretation:

-

Thiazole Ring Carbons (C-2, C-4, C-5): The carbon atoms of the thiazole ring exhibit distinct chemical shifts due to the varying electronic effects of the heteroatoms. C-2, being directly attached to both the nitrogen and sulfur atoms and the electron-withdrawing ethynyl group, is expected to be the most downfield. C-4 is also significantly deshielded by the adjacent nitrogen atom. C-5, being further from the nitrogen, typically resonates at a more upfield position.

-

Alkynyl Carbons (C≡C-H): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 70-90 ppm. The carbon directly attached to the thiazole ring will be slightly more downfield than the terminal carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions arising from the terminal alkyne and the thiazole ring.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C≡C-H | C-H Stretch | ~3300 | Strong, Sharp |

| C≡C | C≡C Stretch | ~2100 - 2150 | Medium to Weak, Sharp |

| C=N (Thiazole) | C=N Stretch | ~1500 - 1600 | Medium |

| C-H (Thiazole) | C-H Stretch | ~3100 - 3150 | Medium |

| Ring Vibrations | C-S, C-N, C-C | Fingerprint Region | Complex |

Trustworthiness of the Data: The presence of a strong, sharp peak around 3300 cm⁻¹ is a highly reliable indicator of a terminal alkyne C-H bond.[1][2] The C≡C triple bond stretch, while sometimes weak, is also a key diagnostic feature. The absorptions for the thiazole ring are consistent with those observed for other thiazole derivatives.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (C₅H₃NS), which is approximately 109.00 m/z.

-

Key Fragmentation Pathways: The fragmentation of thiazole derivatives often involves the cleavage of the ring. Common fragmentation pathways for this compound could include:

-

Loss of the ethynyl group (-C₂H) to give a thiazole radical cation.

-

Cleavage of the thiazole ring, leading to fragments containing sulfur and nitrogen.

-

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-90 degrees, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source.

-

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and will likely produce a clear fragmentation pattern. Electrospray Ionization (ESI) can also be used, particularly if the compound is being analyzed from a liquid chromatography stream.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Record the mass spectrum, plotting ion abundance versus m/z.

Synthesis of this compound: A Plausible Synthetic Route

A reliable synthesis is paramount for obtaining a pure sample for spectroscopic analysis. A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction.

Sonogashira Coupling Approach

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Workflow:

-

Coupling Reaction: To a solution of 2-bromothiazole or 2-iodothiazole in a suitable solvent (e.g., THF, DMF), add the palladium catalyst, copper(I) iodide, and a base. Then, add the protected acetylene (e.g., trimethylsilylacetylene). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography.

-

Deprotection: The silyl protecting group is removed by treating the purified intermediate with a mild base, such as potassium carbonate in methanol, to yield the final product, this compound.

Applications in Drug Discovery and Beyond

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of an ethynyl group at the 2-position of the thiazole ring opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The alkyne moiety can serve as a handle for:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for creating triazole linkages, which can be used to connect the thiazole core to other molecular fragments.

-

Further Functionalization: The terminal alkyne can be further elaborated through various chemical transformations, allowing for the synthesis of a diverse library of compounds for biological screening.

Conclusion

The spectroscopic characterization of this compound provides a fundamental understanding of its molecular structure and electronic properties. This in-depth guide has outlined the expected NMR, IR, and MS data, grounded in the principles of spectroscopic interpretation. The provided experimental protocols and synthetic strategies offer a practical framework for researchers to confidently work with this valuable heterocyclic building block. As the demand for novel therapeutic agents and advanced materials continues to grow, the insights presented herein will undoubtedly contribute to the successful application of this compound in the development of next-generation chemical entities.

References

- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.

- Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545.

- Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(11), 1729–1731.

- Lee, D.-H., Qiu, H., Cho, M.-H., Lee, I.-M., & Jin, M.-J. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657–1660.

- Sharshira, E., & Hamada, N. (2012). Synthesis, characterization and antimicrobial activities of some thiazole derivatives. American Journal of Organic Chemistry, 2(4), 69-73.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

- Wilson, K. L., Murray, J., & Sneddon, H. F. (2015). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. ACS Sustainable Chemistry & Engineering, 3(11), 2829–2834.

- Xu, L., Shi, R., Yi, H., & Lei, A. (2021). Ynamide Synthesis via Sonogashira Coupling in Water. Journal of the American Chemical Society, 143(32), 12460–12466.

- Zhao, L., Yang, H., Li, R., Tao, Y., Guo, X.-F., Anderson, E. A., Whiting, A., & Wu, N. (2021). A Domino Intermolecular Sonogashira Coupling/Intramolecular Carbanion–Yne Cyclization Approach to 2,3-Disubstituted Benzo[b]furans. The Journal of Organic Chemistry, 86(3), 1938–1947.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- El-Emary, T. I. (2016). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5).

- Lopp, M., & Kanger, T. (2014). A simple and efficient Sonogashira cross-coupling reaction of cyclic 3-bromo-1, 2-diketones with substituted acetylenes. Tetrahedron, 70(36), 6145-6149.

- Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Problems from Previous Years' Exams. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 2-Ethynylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-ethynylthiazole moiety represents a confluence of two structurally significant pharmacophores: the aromatic thiazole ring and the versatile terminal alkyne. The thiazole nucleus is a cornerstone in medicinal chemistry, integral to a multitude of FDA-approved drugs exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Concurrently, the terminal alkyne has emerged as a powerful functional group in drug design, valued for its ability to act as a rigid linker, participate in potent binding interactions, and serve as a handle for bioorthogonal "click" chemistry.[5][6][7][8] This guide provides a comprehensive technical exploration of the logical pathways leading to the first synthesis of this compound. While a singular, seminal "discovery" paper for the parent compound is not readily apparent in a historical survey of the literature, its synthesis can be confidently achieved through established, robust, and field-proven methodologies. This document will detail the two most probable and scientifically sound strategies for the inaugural synthesis of this important scaffold: the Sonogashira coupling of a 2-halothiazole and the Seyferth-Gilbert homologation of a 2-acylthiazole. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the causality behind the experimental choices, thereby creating a self-validating system of knowledge for researchers in the field.

Introduction: The Strategic Amalgamation of Thiazole and Alkyne Functionality

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole-containing compounds are prevalent in nature and are key components of numerous pharmaceuticals, such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole.[1][2]

The terminal alkyne, with its linear geometry and sp-hybridized carbons, offers a distinct set of advantages in medicinal chemistry. It can act as a bioisostere for other functional groups, impart conformational rigidity to a molecule, and participate in strong hydrogen bonding and other non-covalent interactions within a protein binding pocket.[5][6] Furthermore, the terminal alkyne is the linchpin of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry," which allows for the efficient and specific covalent linking of molecules in complex biological environments.[7][8]

The synthesis of this compound, therefore, represents a critical step in harnessing the synergistic potential of these two important building blocks for the creation of novel therapeutics and chemical probes.

Retrosynthetic Analysis: Devising the Inaugural Synthetic Pathways

A logical retrosynthetic analysis of this compound points to two primary disconnection strategies, each leveraging well-established and powerful synthetic transformations.

The palladium cycle begins with the oxidative addition of the 2-halothiazole to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in situ from the terminal alkyne, a copper(I) salt, and a base. The final step is the reductive elimination of the this compound product, regenerating the Pd(0) catalyst.

Materials:

-

2-Bromothiazole

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagents Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and triethylamine (3.0 eq).

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected product in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

-

Purification: After deprotection is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

| Entry | Precursor | Alkyne Source | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromothiazole | TMSA | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | Typically >80 |

Route B: The Seyferth-Gilbert Homologation Approach

This route offers an alternative to cross-coupling methods, particularly when a suitable 2-halothiazole is unavailable or when a functional group transformation is preferred. It utilizes the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) to convert an aldehyde, in this case, 2-formylthiazole, into the corresponding terminal alkyne.

The Seyferth-Gilbert homologation proceeds through a series of well-defined steps: [1][5]

The reaction is initiated by the deprotonation of the Seyferth-Gilbert reagent with a strong base to form a phosphonate anion. This anion then attacks the carbonyl carbon of 2-formylthiazole. The resulting adduct cyclizes to form an oxaphosphetane intermediate, which then eliminates dimethyl phosphate to yield a vinyl diazo species. Loss of nitrogen gas from this intermediate generates a vinyl carbene, which undergoes a 1,2-hydride shift to furnish the final this compound product.

Materials:

-

2-Formylthiazole

-

Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent)

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for anhydrous reactions at low temperatures

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2-formylthiazole (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled solution of 2-formylthiazole.

-

Reagent Addition: Prepare a solution of dimethyl (diazomethyl)phosphonate (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

-

Reaction and Warming: Stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to room temperature overnight.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

| Entry | Precursor | Reagent | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Formylthiazole | Seyferth-Gilbert Reagent | t-BuOK | THF | -78 to RT | Typically 60-80 |

Conclusion: Foundational Syntheses for a Privileged Scaffold

The inaugural synthesis of this compound, while not attributed to a single "discovery" event in the readily available literature, can be confidently approached through two robust and well-established synthetic strategies: the Sonogashira coupling and the Seyferth-Gilbert homologation. These methods, grounded in fundamental principles of organic chemistry, provide reliable and efficient pathways to this valuable molecular scaffold. The ability to strategically introduce the terminal alkyne functionality onto the thiazole ring has been, and will continue to be, a critical enabler for the development of novel therapeutics and chemical biology tools. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and utilize this compound in their own research endeavors, secure in the knowledge that these methods are both scientifically sound and field-proven.

References

- The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuy4mN3GJg9sFOXsNbsFBMOJQjgmJ-kmARR57cFdOUtIoD_5ss-ys2FdDXlyMj2x6LADSwp9XV9TEmlucxre1C-0t6RO8SZ4xm6ejbJqY4QddrgzZDlH1VVti1x1-4JMW8vHdsknlbgYAKMcFfqGK2JfWnTZSM397b0D9Zsqz7RbEjn46lexXnPQUw7XkIMrMMTbJ8kZAswWLrEFG9cuAn_S50-sHJCMCfW5BGPHS3YO8fVg==]

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkBEW8hH97hfhtr4JVFGcmlbjHqLVpDVs-zY3yh6MPYEFty692ZebhmVDQzMdmsoOmOivo-XvS-DZV0Fc2oi8OUrcvLA2aDdidhps2q19sNILrr9_nbjNV5OVuSEQIWrZrOlCdSNRp52e2lUzESjckljfLYgj54ASuZfiRzHUytwxmQx3mdyufC1kOZ3s7QjiFs8dBvrgLHRIeSddNnt7fDNJBJu7kXPeWyrdyew==]

- The drugs containing thiazole ring. | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPTMjpMk9yM09Obx41Pe0Hs2pcSTadNAow72lvmySnOxqdeOajl05E__6b-RnOK3GUACKODlL8mkfdCFmBS4coPfzqdQEoQYhu5dBoXaFZk3_pWXPt6pxCHmv8PKMVicMHGA4LXZp_IdkCa8CaE4zYKDqbbO0s0y4wFGhN_SxEK0AmlhJZIFa608g_BRaXaU8=]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE261YhBwDrhuL2w8HldpAfFiB2_2DasEaWffRIA7O8qYs4C-DFTBqZrMm1IWTnN2rura-drKLOcB8d2MdpZuoyb5Tl2LmCXMGxk_U_vYElV5GccN6k0EqAc_nUewwK7sqYdht_]

- Thiazole - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSQyUbBXSIVqnqvIpO5RmkmyjuMV_FwID86NBQBp_NzkCOTwQ_JKTZprE7txv98FDTE0ZK95gM_btx3fc9t3iNPN_aXL_1qS1G0rN7JveLqgLpWH2P4MY6mDa4zCzDZLC6]

- Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrjCXD-VLdNJzGbilEa5w7JgnZtuqPg4XOzJN6oFu7vBfHpgVaQAuJ3qnFPqRPL-93endgcmz1RaUhSUvzqIwShPIlZuNbwPJIncLOlZ81P6kFQQrHSkwuGJz_Z44f8mDVqyBv]

- Alkynes are important functional groups in human therapeutics. (a)... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEICPMCof2bBi40TD8keO98X0HWdO7QnZPPL_FcVCQVyMjkOs0HHc6yXFCX7Ane-tkzuXFpZPkveFlafqz9ACJDde_McheGoJWvHdc3DsyEjyssMmRhEyiCF5VdxLT7QceF2un-e1RJusZzW4VJ8fsNTXn_c9SA6svDBaoqzFD8uQ3TPKs9Uglc0wQTggXN084C_KfubGWSQiCqB4BoCTPzspPy79fcAWKr5qxEwT1P0rCAN-3zNsGxgt87E_-F_l81qvY=]

- Biosynthesis of alkyne-containing natural products - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVHS27xMSqKRRYzlfO3e7TQwyvfpxaInwkOZD1_2b55nUK5GNv453BHbwJsdh0owAbB3fwuCNGe-5NHxbANrNbLglkjKbWo2zUXJYqrot95TwayYzQsbsmkKxp39DjOdj3yAla5SHILUKsySg=]

- Seyferth–Gilbert homologation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBzAuittjvIwAnu3_cZHDI67eQ4GYFwc0eaCiEK3PckOWuGi3NPLGrDriKfAbpbMd0_NQcfFAdXVPP_mzQ4uKdZ1V-0yOdCjovha-lz14QP9e44we2iSfMiAyp03eF9Qx45BWk-xHqXwhC-v5xnSg0eSERsxOWBVsTeNSXtg==]

- Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9j6XG0o7ozYAKvuj2XlxkmAm1WXDGij88WHUBhJx5fojHX-4RWP5xtCCnfm8rzhT5N4rKOL8ULCktvxILLSlNoyQoKeRSV8J0uYfkiQ4GudKP-PWDrwK1M73PoCCb249ivOyerp_Qw0kzJhXdx04bWbkChbwmLaUmCJPMGXSjcDRG46Am1stAwpKxZj6YdPqutUIUh9qpdIWr3CcgHFDfZpoysZJB5fa4h2NY]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Ethynylthiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged structure." The introduction of an ethynyl group at the 2-position of the thiazole ring creates 2-ethynylthiazole, a molecule with enhanced reactivity and potential as a versatile building block in drug discovery, particularly for covalent inhibitors and click chemistry applications. However, the very features that make this compound attractive also necessitate a thorough understanding of its fundamental physicochemical properties. This guide, therefore, provides a comprehensive technical overview of the solubility and stability of this compound, offering both predictive insights and actionable experimental protocols to empower researchers in their drug development endeavors. While direct experimental data for this compound is scarce in public literature, this document synthesizes established principles of physical organic chemistry and data from structurally related analogs to provide a robust predictive framework.

Section 1: Deciphering the Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to challenging formulation development and inadequate in vivo exposure. This section delves into the predicted solubility of this compound in a range of common solvents and provides a detailed protocol for its experimental determination.

Predicted Solubility: A "Like Dissolves Like" Approach

The solubility of this compound is governed by the interplay of the polar thiazole ring and the nonpolar ethynyl group. The thiazole moiety, with its nitrogen and sulfur heteroatoms, is capable of hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents. Conversely, the ethynyl group contributes to the molecule's nonpolar character.

Based on the properties of structurally similar compounds, a qualitative prediction of solubility in common laboratory solvents is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The strong dipole moments of these solvents can effectively solvate the polar thiazole ring. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The ability to act as hydrogen bond donors and acceptors will facilitate interaction with the thiazole nitrogen. However, the nonpolar ethynyl group will limit solubility, especially in water. |

| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Moderate to Low | The nonpolar character of the ethynyl group will favor interaction with these solvents, but the polar thiazole ring will hinder extensive dissolution. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have intermediate polarity and can engage in dipole-dipole interactions, offering a balance for solvating both the polar and nonpolar regions of the molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5] This protocol provides a reliable and reproducible means to quantify the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated analytical method for quantification

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Self-Validating System:

-

Visual Confirmation: The continued presence of excess solid in each vial after equilibration confirms that a saturated solution was achieved.

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been established.

-

Reproducibility: The experiment should be performed in triplicate to assess the variability of the results.

Section 2: Unraveling the Stability Profile of this compound

Ensuring the stability of a drug candidate throughout its shelf life and under physiological conditions is a non-negotiable aspect of drug development.[6][7][8][9] This section explores the potential degradation pathways of this compound and provides a robust protocol for its stability assessment.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential routes of degradation. Understanding these pathways is critical for developing stable formulations and predicting potential in vivo liabilities.

-

Oxidative Degradation: The electron-rich thiazole ring and the ethynyl group are both susceptible to oxidation.[10] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The potential products could involve oxidation of the sulfur atom or cleavage of the ethynyl group.

-

pH-Dependent Hydrolysis: While the thiazole ring itself is generally stable to hydrolysis, the ethynyl group can undergo hydration, particularly under acidic conditions, to form an acetyl group. Thiazolidine derivatives, which are structurally related, have shown pH-dependent lability.[11]

-

Photodegradation: Aromatic and conjugated systems can absorb UV light, leading to photochemical reactions. Photostability testing is therefore crucial to determine appropriate packaging and storage conditions.

-

Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of heat, light, or metal catalysts.

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation and Stability Indicating Method Development

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][9] This protocol outlines a systematic approach to assessing the stability of this compound under various stress conditions.

Objective: To investigate the degradation of this compound under stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV light chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Stress: Store a solid sample and a solution of this compound in an oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose a solid sample and a solution of this compound to UV light according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Neutralization (for acid/base hydrolysis): Neutralize the acid and base-stressed samples before analysis.

-

Analytical Method Development:

-

Analyze the stressed samples using an HPLC-PDA or LC-MS system.

-

Develop a chromatographic method that provides adequate separation between the peak for this compound and any new peaks corresponding to degradation products.

-

The use of a PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

-

-

Data Analysis:

-

Quantify the decrease in the peak area of this compound over time for each stress condition.

-

Identify and quantify the major degradation products.

-

Caption: Workflow for forced degradation studies.

Section 3: Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Conclusion: A Foundation for Informed Development

This technical guide provides a predictive yet scientifically grounded framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical principles with established experimental protocols, researchers and drug development professionals can proactively address potential challenges related to the physicochemical properties of this promising heterocyclic building block. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data that is essential for advancing drug discovery programs. As with any compound in early development, it is imperative that these predictive insights are substantiated with rigorous experimental data to pave the way for successful and efficient translation from the laboratory to the clinic.

References

- Stability Testing of Pharmaceutical Products. (2012).

- ICH Stability Guidelines | LSC Group®. (n.d.).

- 2-ETHYNYL-BENZO[D]THIAZOLE SDS, 40176-80-5 Safety Data Sheets - ECHEMI. (n.d.).

- How to create a GMP-Compliant Stability Protocol? - QbD Group. (2024).

- Guidelines for Pharmaceutical Stability Study | Pharmaguideline. (2012).

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.).

- 2-Ethoxythiazole - Safety Data Sheet - ChemicalBook. (n.d.).

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. (2022).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- 2 - SAFETY DATA SHEET. (2009).

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Safety data sheet. (2019).

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.).

- Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - MDPI. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).

- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022).

- The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction - ResearchGate. (n.d.).

- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. (n.d.).

- (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate. (n.d.).

- Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies | Request PDF - ResearchGate. (n.d.).

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. (2020).

- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed. (2021).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021).

- Oxidative stability of lutein on exposure to varied extrinsic factors - PMC - NIH. (n.d.).

- (PDF) Regioselective synthesis of new 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles. (2025).

- Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions - ResearchGate. (2025).

- Thiazole in the targeted anticancer drug discovery - PubMed. (n.d.).

- Influence of pH and light on the stability of some antioxidants - PubMed. (n.d.).

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (2025).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).

- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.).

- (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.).

- 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC - NIH. (n.d.).

- Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC - NIH. (2021).

- A Comparative Guide to Analytical Methods for the Quantification of 1,2-Benzisothiazole - Benchchem. (n.d.).

- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (n.d.).

- Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study | Request PDF - ResearchGate. (2025).

- ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.).

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).

- An In-depth Technical Guide on the Solubility and Stability of 2-Ethynylfuran in Common Solvents - Benchchem. (n.d.).

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 8. qbdgroup.com [qbdgroup.com]

- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Unveiling the Electronic Landscape of 2-Ethynylthiazole: A Theoretical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 2-Ethynylthiazole in Modern Chemistry

Thiazole rings are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional organic materials.[1][2] The introduction of an ethynyl group at the 2-position of the thiazole moiety creates this compound, a molecule with a unique electronic profile that is ripe for exploration. The ethynyl group, with its triple bond, acts as a potent electron-withdrawing and π-conjugating substituent, which can significantly modulate the electronic properties of the parent thiazole ring.[3][4] Understanding these electronic properties through theoretical studies is paramount for the rational design of novel pharmaceuticals and advanced materials. This guide provides an in-depth technical overview of the theoretical methodologies used to study the electronic properties of this compound, offering insights into its reactivity, stability, and potential applications.

Theoretical Framework: A Deep Dive into Computational Methodology

The investigation of the electronic properties of molecules like this compound is predominantly carried out using computational quantum chemistry methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure of organic molecules due to its excellent balance of accuracy and computational cost.[5][6]

The Choice of DFT Functional and Basis Set

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For thiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been shown to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.[1][7] A Pople-style basis set, such as 6-311++G(d,p), is a suitable choice for this type of molecule. This basis set is extensive enough to describe the electron distribution accurately, including polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms and diffuse functions (++) to properly describe the behavior of electrons far from the nucleus.

Computational Workflow: From Geometry Optimization to Property Calculation

A typical theoretical study on this compound would follow a well-defined computational workflow. The initial step involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Once the optimized geometry is obtained, a range of electronic properties can be calculated.

Caption: A typical computational workflow for the theoretical study of this compound.

Key Electronic Properties of this compound

The following sections detail the key electronic properties of this compound that can be elucidated through theoretical calculations and their implications for the molecule's behavior.

Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.[3] A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.

Based on studies of similar ethynyl-substituted heterocyclic systems, it is expected that the introduction of the ethynyl group will lower the HOMO-LUMO gap of the thiazole ring, making this compound more reactive and potentially colored compared to unsubstituted thiazole.[4]

| Property | Expected Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical reactivity, kinetic stability |

Caption: Expected frontier molecular orbital energies and HOMO-LUMO gap for this compound based on DFT calculations.

Caption: A simplified diagram illustrating the HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[8] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive electrostatic potential, which are favorable for nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the thiazole ring, making it a likely site for protonation and coordination to metal ions. The hydrogen atom of the ethynyl group is expected to be slightly acidic, exhibiting a region of positive potential.

Atomic Charge Distribution

The distribution of atomic charges within a molecule provides further insight into its electronic structure and reactivity. Mulliken population analysis is a common method for calculating atomic charges from quantum chemical calculations. The charge distribution in this compound will be influenced by the electronegativity of the heteroatoms (N and S) and the electron-withdrawing nature of the ethynyl group. The nitrogen and sulfur atoms are expected to carry partial negative charges, while the carbon atoms of the thiazole ring and the ethynyl group will have varying degrees of positive or negative charge depending on their local chemical environment.

Implications for Drug Development and Materials Science

The theoretical understanding of the electronic properties of this compound has significant implications for its practical applications:

-

Drug Design: The MEP and atomic charge data can guide the design of this compound derivatives as potential drug candidates by identifying key interaction points for binding to biological targets. The reactivity profile derived from FMO analysis can help in understanding the metabolic stability of these compounds.

-

Materials Science: The HOMO-LUMO gap is a crucial parameter for designing organic electronic materials. A tunable HOMO-LUMO gap in derivatives of this compound could lead to the development of novel organic semiconductors, dyes for solar cells, and components for organic light-emitting diodes (OLEDs).[3]

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide a powerful framework for elucidating the electronic properties of this compound. By calculating and analyzing parameters such as frontier molecular orbitals, molecular electrostatic potential, and atomic charge distribution, researchers can gain deep insights into the molecule's reactivity, stability, and potential for various applications. This knowledge is invaluable for the rational design of new molecules with tailored properties for drug development and materials science. The continued synergy between computational chemistry and experimental synthesis will undoubtedly unlock the full potential of this compound and its derivatives in the years to come.

References

-

García, G., et al. (2009). Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. The Journal of Chemical Physics, 130(23), 234907. [Link]

-

García, G., et al. (2009). Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. ResearchGate. [Link]

-

Adole, V. A., et al. (2021). DFT computational insights into structural, electronic and spectroscopic parameters of 2- (2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Journal of Sulfur Chemistry, 42(2), 131-148. [Link]

-

Al-Wahaibi, L. H., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 55. [Link]

-

El-Sayed, Y. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]

-

García, G., et al. (2010). Density functional theory study of the optical and electronic properties of oligomers based on phenyl-ethynyl units linked to triazole, thiadiazole, and oxadiazole rings to be used in molecular electronics. ResearchGate. [Link]

-

Abdel-Sattar, A. A. M., et al. (2022). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. [Link]

-

Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. [Link]

-

Abdel-Sattar, A. A. M., et al. (2022). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ResearchGate. [Link]

-

Neetha, S., et al. (2025). Synthesis, Structure Elucidation, DFT, Molecular Docking Studies, and Antioxidant Activities of Thiazole Derivative: A Combined Experimental and Computational Study. Semantic Scholar. [Link]

-

Babar, A., et al. (2015). Synthesis, characterization and density functional theory study of some new 2-anilinothiazoles. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2023). Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies. Bioorganic Chemistry, 139, 106724. [Link]

-

Arslan, H., et al. (2009). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of the Korean Chemical Society, 53(6), 688-696. [Link]

-

Abdel-Ghani, T. M., et al. (2023). Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. ResearchGate. [Link]

-

Palmer, M. H., et al. (2007). The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. ResearchGate. [Link]

-

Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4104. [Link]

-

El-Metwaly, A. M., et al. (2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 12(1), 21396. [Link]

-

Bou-Salah, L., et al. (2011). Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. ResearchGate. [Link]

-

El-Naggar, M., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. Scientific Reports, 10(1), 464. [Link]

-

Navarrete-Vázquez, G., et al. (2014). Molecular modeling and docking of new 2-acetamidothiazole-based compounds as antioxidant agents. ResearchGate. [Link]

-

Adole, V. A., et al. (2023). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. ResearchGate. [Link]

Sources

- 1. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole syste… [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Ethynylthiazole: A Technical Guide for Synthetic Organic Chemists

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties. The introduction of an ethynyl group at the 2-position of the thiazole ring creates a remarkably versatile building block: 2-ethynylthiazole. This guide provides an in-depth exploration of the synthetic potential of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications in modern organic chemistry. We will delve into the core reactivity of this molecule, focusing on its utility in cycloaddition and palladium-catalyzed cross-coupling reactions. By providing not only established protocols but also the underlying mechanistic principles and strategic considerations, this guide aims to empower chemists to leverage the full potential of this compound in the design and synthesis of novel, high-value molecules.

Introduction: The Strategic Importance of the this compound Moiety

The thiazole ring is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals, including anticancer agents, antibiotics, and anti-inflammatory drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The incorporation of a terminal alkyne at the C2 position imbues the thiazole core with a rich and diverse reactivity profile. The ethynyl group serves as a powerful handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a highly sought-after building block in the synthesis of complex molecular architectures.

This guide will illuminate the key synthetic transformations of this compound, with a focus on two major classes of reactions that underscore its utility:

-

Cycloaddition Reactions: The electron-deficient nature of the thiazole ring and the reactivity of the alkyne make this compound an excellent participant in various cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

-

Palladium-Catalyzed Cross-Coupling Reactions: The terminal alkyne of this compound is a prime substrate for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Sonogashira, Stille, Suzuki, and Heck couplings, enabling the facile introduction of diverse substituents.